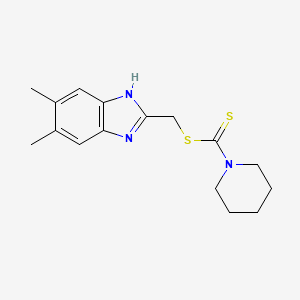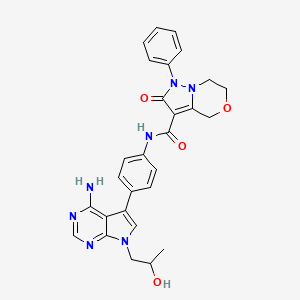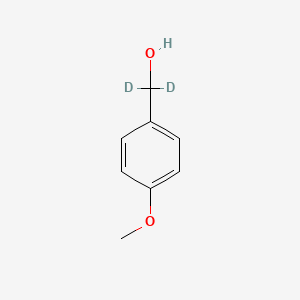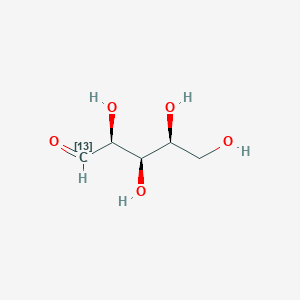
L-xylose-1-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-xylose-1-13C is a labeled form of L-xylose, a monosaccharide of the aldopentose type. This compound is specifically labeled with the carbon-13 isotope at the first carbon position. L-xylose is the levo-isomer of xylose, a sugar commonly found in wood and other plant materials. The labeling with carbon-13 makes it a valuable tool in various scientific research applications, particularly in metabolic studies and tracer experiments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-xylose-1-13C can be synthesized through the catalytic hydrogenation of labeled xylose precursors. The process involves the reduction of xylose using hydrogen gas in the presence of a catalyst, typically palladium on carbon (Pd/C). The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound involves the fermentation of lignocellulosic biomass, which is rich in xylose. The biomass is hydrolyzed to release xylose, which is then labeled with carbon-13 through a series of chemical reactions. The labeled xylose is purified and crystallized to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions
L-xylose-1-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form xylonic acid using oxidizing agents such as nitric acid.
Reduction: It can be reduced to xylitol using reducing agents like sodium borohydride.
Isomerization: This compound can be isomerized to form xylulose through the action of xylose isomerase.
Common Reagents and Conditions
Oxidation: Nitric acid, room temperature.
Reduction: Sodium borohydride, room temperature.
Isomerization: Xylose isomerase, mild temperature (30-40°C).
Major Products Formed
Oxidation: Xylonic acid.
Reduction: Xylitol.
Isomerization: Xylulose.
Applications De Recherche Scientifique
L-xylose-1-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the conversion of xylose in various biochemical pathways.
Biology: Employed in studies of carbohydrate metabolism and the role of xylose in cellular processes.
Medicine: Utilized in diagnostic tests to assess the absorption and metabolism of xylose in the human body.
Industry: Applied in the production of biofuels and biochemicals from lignocellulosic biomass
Mécanisme D'action
L-xylose-1-13C exerts its effects through its incorporation into metabolic pathways. In eukaryotic organisms, it is metabolized via the oxido-reductase pathway to form D-xylulose-5-phosphate, an intermediate in the pentose phosphate pathway. This pathway is crucial for the production of NADPH and ribose-5-phosphate, which are essential for cellular processes such as nucleotide synthesis and antioxidant defense .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-xylose-1-13C: The dextro-isomer of xylose labeled with carbon-13.
L-xylose-1,2-13C2: L-xylose labeled with carbon-13 at both the first and second carbon positions.
Uniqueness
L-xylose-1-13C is unique due to its specific labeling at the first carbon position, which allows for precise tracking of its metabolic fate in biochemical studies. This specificity makes it a valuable tool for researchers studying the detailed mechanisms of xylose metabolism and its role in various biological processes .
Propriétés
Formule moléculaire |
C5H10O5 |
|---|---|
Poids moléculaire |
151.12 g/mol |
Nom IUPAC |
(2S,3R,4S)-2,3,4,5-tetrahydroxy(113C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m1/s1/i1+1 |
Clé InChI |
PYMYPHUHKUWMLA-SPCIEGLQSA-N |
SMILES isomérique |
C([C@@H]([C@H]([C@@H]([13CH]=O)O)O)O)O |
SMILES canonique |
C(C(C(C(C=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-3-phenylurea](/img/structure/B12400538.png)

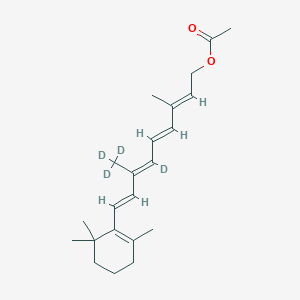
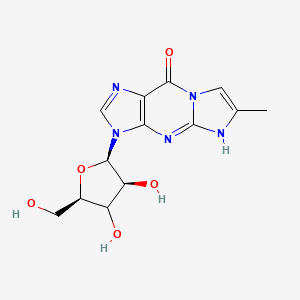
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12400557.png)

![N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12400570.png)
